An In-depth Technical Guide to the Fundamental Properties of alpha-Methylcinnamic Acid
An In-depth Technical Guide to the Fundamental Properties of alpha-Methylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methylcinnamic acid, systematically known as (2E)-2-methyl-3-phenylprop-2-enoic acid, is an organic compound that belongs to the class of cinnamic acids. It is characterized by a phenyl group attached to an acrylic acid backbone, with a methyl group substituted at the alpha position. This compound and its derivatives are of significant interest in various scientific fields, including pharmaceuticals and materials science, due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive overview of the fundamental properties of alpha-Methylcinnamic acid, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and biological activities, with a focus on its antimicrobial and antifungal properties.
Physicochemical Properties
alpha-Methylcinnamic acid is a white to off-white crystalline solid at room temperature with a faint, characteristic odor.[1] Its core structure consists of a benzene (B151609) ring, a carbon-carbon double bond, and a carboxylic acid functional group, all arranged in a conjugated system that contributes to its stability and reactivity.[1]
Identification and General Properties
The following table summarizes the key identification and general properties of alpha-Methylcinnamic acid.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid | [2] |
| Synonyms | α-Methylcinnamic acid, 2-Methyl-3-phenylacrylic acid | [1][2] |
| CAS Number | 1199-77-5 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
Quantitative Physical and Chemical Properties
Key quantitative data for alpha-Methylcinnamic acid are presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Melting Point | 79-81 °C | [3][4] |
| Boiling Point | 288.3 °C at 760 mmHg | [1] |
| Density | 1.147 g/cm³ | [1] |
| Flash Point | 194.3 °C | [1] |
| Vapor Pressure | 0.00109 mmHg at 25°C | [1] |
| LogP (Octanol/Water) | 2.17450 | [1] |
| pKa | Data not readily available | |
| Solubility | Slightly soluble in water; freely soluble in many organic solvents. | [5] |
Spectroscopic Data
The structural elucidation of alpha-Methylcinnamic acid is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of alpha-Methylcinnamic acid provides characteristic signals for its protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~12.3 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) | [6] |
| ~7.84 | Singlet | 1H | Vinylic proton (=CH-) | [6][7] |
| ~7.57 - 7.23 | Multiplet | 5H | Aromatic protons (C₆H₅-) | [6][7] |
| ~2.15 | Doublet | 3H | Methyl protons (-CH₃) | [7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment | Reference(s) |
| ~172.5 | Carboxylic acid carbon (-COOH) | [7] |
| ~140.8 | Vinylic carbon (=CH-) | [8] |
| ~134.5 | Aromatic carbon (ipso-C) | [3] |
| ~130.0 - 128.0 | Aromatic carbons (-C₆H₅) | [8] |
| ~129.3 | Vinylic carbon (-C(CH₃)=) | [8] |
| ~14.1 | Methyl carbon (-CH₃) | [7] |
Infrared (IR) Spectroscopy
The IR spectrum of alpha-Methylcinnamic acid displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3400 - 2300 | Broad | O-H stretch (carboxylic acid, H-bonded) | [8] |
| ~1680 | Strong | C=O stretch (carbonyl of carboxylic acid) | [8] |
| ~1630 | Medium | C=C stretch (alkene) | [8] |
| ~1580, ~1500 | Medium | C=C stretch (aromatic ring) | [8] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of alpha-Methylcinnamic acid results in a characteristic fragmentation pattern.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 162 | Moderate | Molecular ion [M]⁺ | [9] |
| 147 | High | [M - CH₃]⁺ | [10] |
| 117 | High | [M - COOH]⁺ or [C₉H₉]⁺ | |
| 91 | High | Tropylium ion [C₇H₇]⁺ | |
| 77 | Moderate | Phenyl ion [C₆H₅]⁺ | [11] |
Experimental Protocols
Synthesis of alpha-Methylcinnamic Acid via Perkin Reaction
The Perkin reaction is a classical method for the synthesis of cinnamic acids and their derivatives.[5] This protocol describes the synthesis of alpha-Methylcinnamic acid from benzaldehyde (B42025) and propionic anhydride (B1165640).
Materials and Equipment:
-
Benzaldehyde
-
Propionic anhydride
-
Anhydrous potassium carbonate
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
To a round-bottom flask containing anhydrous potassium carbonate (1.2 eq.), slowly add propionic anhydride (1.6 eq.) at 0 °C with stirring.[2]
-
After 5 minutes of stirring, add benzaldehyde (1.0 eq.) dropwise to the mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 12 hours.[2]
-
Upon completion, cool the mixture to room temperature using an ice bath.[2]
-
Add water and solid sodium carbonate to the reaction mixture.[2]
-
Collect the resulting precipitate by filtration.[2]
-
Acidify the filtrate to a pH of 6.0 with concentrated HCl to precipitate the crude alpha-Methylcinnamic acid.[2]
-
Collect the crude product by vacuum filtration and wash with cold water.
Caption: Synthesis workflow for alpha-Methylcinnamic acid via Perkin reaction.
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude product.[12][13][14][15] A mixed solvent system of ethanol (B145695) and water is often effective for cinnamic acid derivatives.[12]
Materials and Equipment:
-
Crude alpha-Methylcinnamic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude alpha-Methylcinnamic acid in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.[12]
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloud point).[12]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.[12]
-
Allow the flask to cool slowly to room temperature to facilitate the formation of large crystals.[12]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[12]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[12]
-
Dry the crystals, for example, in a drying oven at a moderate temperature (e.g., 60-70 °C).[12]
Caption: Workflow for the purification of alpha-Methylcinnamic acid by recrystallization.
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives, including alpha-Methylcinnamic acid, are known to exhibit a range of biological activities, most notably antimicrobial and antifungal effects.[16][17]
Antimicrobial and Antifungal Activity
alpha-Methylcinnamic acid has demonstrated efficacy against various bacteria and fungi.[2][6] The primary mechanism of its antimicrobial action is believed to be the disruption of the microbial cell membrane.[1] The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1]
Interaction with Fungal Signaling Pathways
Studies on cinnamic acid derivatives have shown that they can interfere with crucial fungal signaling pathways, particularly the cell wall integrity Mitogen-Activated Protein Kinase (MAPK) pathway.[2][6] This pathway is essential for maintaining the structural integrity of the fungal cell wall, a key target for antifungal agents. By disrupting this pathway, cinnamic acid derivatives can sensitize fungi to cell wall-disrupting drugs.[2][6] Specifically, derivatives like 4-chloro-α-methylcinnamic acid have shown the ability to overcome the tolerance of certain fungal mutants in the antioxidant MAPK pathway.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. α-Methylcinnamic acid [webbook.nist.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
